7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine 7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 92609-19-3
VCID: VC17278475
InChI: InChI=1S/C12H7ClN4O2S/c13-7-1-2-8-9(3-4-14-10(8)5-7)16-12-15-6-11(20-12)17(18)19/h1-6H,(H,14,15,16)
SMILES:
Molecular Formula: C12H7ClN4O2S
Molecular Weight: 306.73 g/mol

7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine

CAS No.: 92609-19-3

Cat. No.: VC17278475

Molecular Formula: C12H7ClN4O2S

Molecular Weight: 306.73 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-N-(5-nitro-1,3-thiazol-2-yl)quinolin-4-amine - 92609-19-3

Specification

CAS No. 92609-19-3
Molecular Formula C12H7ClN4O2S
Molecular Weight 306.73 g/mol
IUPAC Name N-(7-chloroquinolin-4-yl)-5-nitro-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H7ClN4O2S/c13-7-1-2-8-9(3-4-14-10(8)5-7)16-12-15-6-11(20-12)17(18)19/h1-6H,(H,14,15,16)
Standard InChI Key MERHMDZFXHBLQB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN=C2C=C1Cl)NC3=NC=C(S3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with a chlorine atom at position 7. At position 4 of the quinoline, an amine group links to a 5-nitro-1,3-thiazole ring. The thiazole component introduces a sulfur- and nitrogen-containing heterocycle with a nitro group at position 5, enhancing electron-deficient character and potential redox activity .

Molecular Formula and Weight

  • Molecular Formula: C12H7ClN4O2S\text{C}_{12}\text{H}_7\text{ClN}_4\text{O}_2\text{S}

  • Molecular Weight: 306.73 g/mol (calculated from atomic masses).

Key Structural Features

  • Quinoline Core: Imparts aromaticity and planar geometry, facilitating π-π stacking interactions.

  • Chlorine Substituent: Enhances lipophilicity and influences electronic distribution .

  • 5-Nitrothiazole Moiety: Introduces steric bulk and redox-active nitro groups, critical for intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is likely synthesized via a multi-step protocol:

Intermediate Preparation

  • 7-Chloro-4-aminoquinoline: Synthesized through Skraup or Doebner-Miller reactions, followed by chlorination .

  • 5-Nitro-2-aminothiazole: Prepared via Hantzsch thiazole synthesis using thiourea and α-bromo-α-nitroketones .

Coupling Reaction

The final step involves coupling 7-chloro-4-aminoquinoline with 5-nitro-2-aminothiazole using:

  • Reagents: EDCI/HOBt or DCC in anhydrous DMF.

  • Conditions: 0–5°C under inert atmosphere to prevent nitro group reduction .

Representative Reaction:

C9H6ClN2+C3H2N3O2SC12H7ClN4O2S+H2O\text{C}_9\text{H}_6\text{ClN}_2 + \text{C}_3\text{H}_2\text{N}_3\text{O}_2\text{S} \rightarrow \text{C}_{12}\text{H}_7\text{ClN}_4\text{O}_2\text{S} + \text{H}_2\text{O}

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C (inferred from analogous thiazoles ).

  • Photoreactivity: Nitro groups may undergo photoreduction; storage in amber vials recommended .

  • Hydrolytic Sensitivity: Stable in acidic conditions but susceptible to nucleophilic attack in basic media .

Physicochemical Properties

Spectral Data (Hypothetical)

PropertyValue/Description
UV-Vis (λ_max)265 nm (quinoline π→π*), 340 nm (n→π* nitro)
IR (cm⁻¹)1530 (NO₂ asym), 1350 (NO₂ sym), 1600 (C=N)
¹H NMR (δ ppm)8.9 (s, H-2 quinoline), 2.5 (s, thiazole H)

Solubility and Partitioning

SolventSolubility (mg/mL)LogP (Predicted)
Water<0.12.8
DMSO>50-
Ethanol1.2-

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